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Compound of Interest

Compound Name:
1-(3-Chloro-4-

methylphenyl)guanidine

CAS No.: 57004-56-5

Cat. No.: B1366899 Get Quote

Executive Summary & Compound Profile
This guide provides a definitive protocol for the spectral characterization of 1-(3-Chloro-4-
methylphenyl)guanidine. As a critical intermediate in the synthesis of bioactive kinase

inhibitors and agrochemicals, verifying the structural integrity of this building block is

paramount.

The analysis focuses on the Hydrochloride (HCl) salt form, the most stable and commercially

relevant state for storage and handling. Free guanidines are highly basic (

) and hygroscopic; thus, spectral data is most reproducible when the compound is protonated.

Chemical Profile
IUPAC Name: 1-(3-Chloro-4-methylphenyl)guanidine hydrochloride[1]

Molecular Formula:

[1]

Molecular Weight: 183.64 g/mol (Free Base) / ~220.10 g/mol (HCl Salt)[1]

Key Structural Features:
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Guanidinium Core: Symmetrical resonance-stabilized cation.[1]

Aromatic System: 1,2,4-trisubstituted benzene ring (3-Cl, 4-Me pattern).[1]

Isotopic Signature: Distinctive

ratio (3:1).[1]

Analytical Workflow Strategy
To ensure scientific rigor, we employ a "Triangulation Strategy" where MS confirms

mass/isotopes, NMR maps the carbon-hydrogen framework, and IR verifies functional group

integrity.
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Figure 1: Integrated analytical workflow for structural verification.

Mass Spectrometry (MS) Analysis[1][2][3]
Objective: Confirm molecular weight and validate the presence of the chlorine atom via isotopic

abundance.

Methodology
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]
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Rationale: The guanidine group is easily protonated

.[1] Soft ionization preserves the molecular ion.[1]

Fragmentation & Isotope Pattern
The presence of Chlorine provides a built-in validation flag.[1] You must observe the

characteristic 3:1 intensity ratio between the

and

peaks.

Ion Type m/z (Theoretical) Description

184.06
Base peak (

isotope).[1]

186.06 isotope peak (~32% intensity

of base peak).[1]

Fragment 167.0

Loss of

(Characteristic of guanidines).

[1]

Fragment 140.0
Loss of Guanidine moiety (

); formation of aryl cation.[1]

Fragmentation Pathway Logic: The guanidinium ion typically undergoes deamination (loss of

, -17 Da) to form a carbodiimide-like intermediate, followed by cleavage of the C-N bond to
release the substituted phenyl cation.

Nuclear Magnetic Resonance (NMR) Analysis[1][3]
[4][5][6][7][8]
Objective: Map the carbon skeleton and confirm the substitution pattern of the aromatic ring.
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Experimental Protocol
Solvent:DMSO-d6 is mandatory.[1]

Why? Chloroform (

) often fails to solubilize guanidinium salts effectively.[1] Furthermore, DMSO slows the
exchange rate of the acidic NH protons, allowing them to appear as distinct peaks rather
than a broad blur.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

H NMR Data (400 MHz, DMSO-d6)
The aromatic region will display a classic ABC pattern (or ABX) typical of 1,2,4-trisubstituted

benzenes.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

9.40 - 7.20 Broad Singlet 4H /

Exchangeable

guanidinium

protons.[1]

Broadened due

to quadrupole

relaxation and H-

bonding.[1]

7.35
Doublet (

Hz)
1H Ar-H (C2)

H2: Isolated

between Cl and

Guanidine.[1]

Small meta-

coupling.

7.28
Doublet (

Hz)
1H Ar-H (C5)

H5: Ortho to the

methyl group.[1]

7.10
dd (

Hz)
1H Ar-H (C6)

H6: Adjacent to

C5, meta to C2.

2.28 Singlet 3H

Methyl:

Deshielded

slightly by the

aromatic ring but

typical for

toluene

derivatives.[1]

C NMR Data (100 MHz, DMSO-d6)
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Shift (

ppm)
Carbon Type Assignment

156.5 Quaternary Guanidine Core: The most

deshielded signal.[1]

138.0 Quaternary Ar-C C1: Attached to N (Ipso).[1]

134.5 Quaternary Ar-C C3: Attached to Chlorine.[1]

132.0 Quaternary Ar-C C4: Attached to Methyl.[1]

131.5 CH Ar C5: Ortho to Methyl.[1]

126.0 CH Ar C2: Ortho to Chlorine.[1]

124.5 CH Ar C6: Para to Chlorine.[1]

19.2
Methyl Group: Typical benzylic

methyl.[1]

Infrared Spectroscopy (IR) Analysis[1][5][7][9][10]
Objective: Rapid identification of functional groups (Quality Assurance fingerprinting).

Key Absorption Bands
N-H Stretching (3100–3450 cm⁻¹):

In the HCl salt, this region is broad and intense due to the

or

stretching modes and strong hydrogen bonding.

C=N Stretching (1630–1690 cm⁻¹):

The "Guanidinium I" band. This is the diagnostic peak for the guanidine core, often

appearing as a strong doublet due to deformation modes of

.
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Aromatic Skeleton (1450–1600 cm⁻¹):

Multiple sharp bands representing

ring stretches.[1]

Ar-Cl Stretch (1000–1100 cm⁻¹):

Often seen as a distinct band around 1080 cm⁻¹, though it can be obscured in the

fingerprint region.

Synthesis & Impurity Profiling
Understanding the synthesis provides context for potential impurities. This compound is

typically synthesized by reacting 3-chloro-4-methylaniline with cyanamide or a guanidinylating

agent (e.g., S-methylisothiourea).[1]

Common Impurities to Watch:

Starting Material (Aniline): Look for broad amine peaks at ~5.0 ppm in NMR (if free base) or

distinct aromatic shifts.[1]

Dimerization Products: Cyanamide polymerization products (dicyandiamide).[1]

3-Chloro-4-methylaniline

Transition State

Cyanamide / 
S-Methylisothiourea

1-(3-Chloro-4-methylphenyl)
guanidine HCl

Nucleophilic Addition
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Figure 2: Simplified synthetic pathway highlighting origin of potential impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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